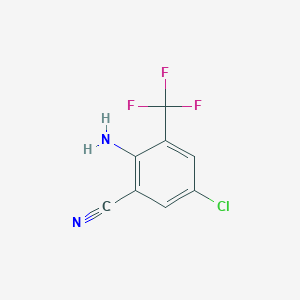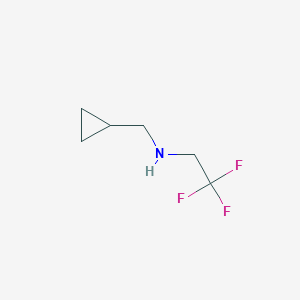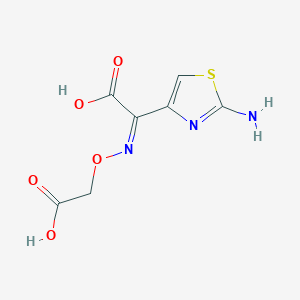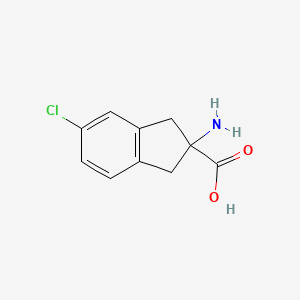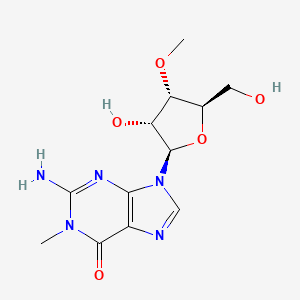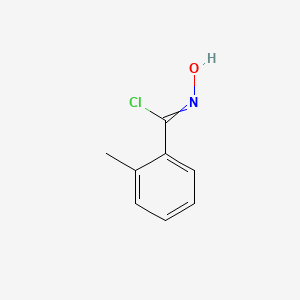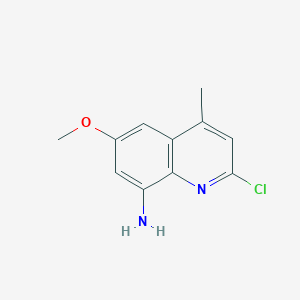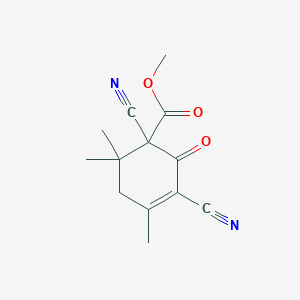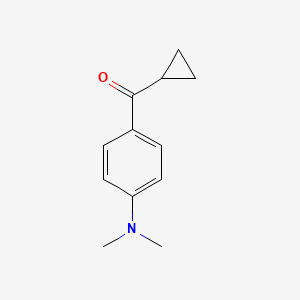
Cyclopropyl(4-(dimethylamino)phenyl)methanone
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Antagonists and Agonists
Cyclopropyl(4-(dimethylamino)phenyl)methanone and its derivatives have been utilized in the synthesis of pharmacological compounds. For example, a derivative, ciproxifan, is a notable antagonist for the histamine H3 receptor. This synthesis involves key reactions like SNAr for acylated fluoroaromatics and cyclization processes, contributing to efficient preparation methods in medicinal chemistry (Stark, 2000).
Combinatorial Chemistry and Drug Discovery
The compound has been used as a combinatorial scaffold in the generation of structurally diverse alicyclic compounds. This is achieved through high yielding one-pot synthesis methods, particularly in the context of resin-bound cyclopropyl phenyl methanones, providing a platform for drug discovery and development (Grover et al., 2004).
Antimicrobial and Antitubercular Research
Variants of cyclopropyl phenyl methanones have demonstrated significant antimicrobial and antitubercular properties. Some compounds synthesized using this core structure have shown minimum inhibitory concentrations (MICs) effective against strains like M. tuberculosis, including multi-drug resistant strains. This highlights their potential in addressing tuberculosis and related infectious diseases (Dwivedi et al., 2005), (Ajay et al., 2010), (Bisht et al., 2010).
Apoptosis Induction in Cancer Research
Certain derivatives of cyclopropyl(4-(dimethylamino)phenyl)methanone have been found to induce apoptosis in cancer cell lines. This includes the triggering of cell death mechanisms and inhibition of crucial cellular processes like tubulin polymerization, offering insights into novel anticancer therapies (Jiang et al., 2008).
Antioxidant and Insect Antifeedant Properties
Studies have also shown that certain cyclopropyl phenyl methanone derivatives exhibit antioxidant activities and potential as insect antifeedants. This underscores the compound's versatility, extending its utility beyond medicinal applications to areas like agricultural chemistry (Thirunarayanan, 2015).
Propiedades
IUPAC Name |
cyclopropyl-[4-(dimethylamino)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-13(2)11-7-5-10(6-8-11)12(14)9-3-4-9/h5-9H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMJLXXCMZPRHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(4-(dimethylamino)phenyl)methanone | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B3281986.png)
![Benzonitrile, 4-[(triphenylphosphoranylidene)amino]-](/img/structure/B3281992.png)
